GAT593 was synthesized as part of research aimed at understanding and manipulating cannabinoid receptor activity. It belongs to a class of compounds known for their potential therapeutic applications in treating conditions such as epilepsy and other neuropsychiatric disorders. The compound is specifically designed to interact with the cannabinoid receptor type 1, which plays a crucial role in various physiological processes.
The synthesis of GAT593 follows established protocols that involve multi-step organic reactions. It is derived from GAT211, a precursor compound, through methods that include fluorination to enhance its pharmacological properties. The synthesis process typically involves:
The detailed synthetic pathway can be referenced in studies where GAT593 was synthesized alongside its analogs, demonstrating significant improvements in activity compared to earlier compounds like GAT211 .
GAT593 features a complex molecular structure characterized by its tri-fluorinated indole framework. The structural formula includes:
The molecular weight, exact chemical formula, and stereochemical configuration are critical for understanding its interaction with biological targets. Detailed structural data can be found in chemical databases and publications focused on cannabinoid receptor research .
GAT593 undergoes several chemical reactions that are essential for its activity as a positive allosteric modulator. These reactions include:
The compound's reactivity profile indicates a robust interaction with target receptors, which is crucial for its therapeutic efficacy .
The mechanism of action of GAT593 involves modulation of the cannabinoid receptor type 1 signaling pathways. Key aspects include:
Research indicates that GAT593 exhibits unique pharmacological profiles compared to traditional agonists, potentially reducing side effects associated with direct receptor activation .
GAT593 possesses several notable physical and chemical properties:
Quantitative data regarding melting point, boiling point, and spectral properties (NMR, IR) are essential for characterizing this compound accurately .
GAT593 has significant potential applications in scientific research and pharmacology:
The ongoing research into GAT593 underscores its importance in advancing our understanding of cannabinoid pharmacology and developing innovative therapeutic strategies .
The Endocannabinoid System (ECS) is a ubiquitous lipid signaling network comprising endogenous ligands (e.g., anandamide [AEA] and 2-arachidonoylglycerol [2-AG]), synthesizing/degrading enzymes, and two primary G protein-coupled receptors (GPCRs): cannabinoid type-1 (CB1R) and type-2 (CB2R) [2] [9]. CB1R is predominantly expressed in the central nervous system (CNS), particularly in presynaptic terminals of the hippocampus, cortex, basal ganglia, and cerebellum. In contrast, CB2R is primarily localized to peripheral immune tissues [9]. The ECS regulates physiological processes including neurotransmission, pain perception, energy metabolism, and immune responses through retrograde signaling. Upon neuronal activation, postsynaptic cells release endocannabinoids, which bind presynaptic CB1R to inhibit voltage-gated calcium channels and reduce neurotransmitter release (e.g., GABA or glutamate) [2] [9].
Table 1: Core Components of the Endocannabinoid System
Component | Key Elements | Primary Localization | Major Functions |
---|---|---|---|
Receptors | CB1R, CB2R | CNS (CB1R), Immune cells (CB2R) | Neurotransmission modulation, Immune regulation |
Endocannabinoids | AEA, 2-AG | Synthesized on-demand | Retrograde synaptic signaling |
Enzymes | FAAH (AEA degradation), MAGL (2-AG degradation) | Intracellular compartments | Termination of endocannabinoid signaling |
CB1R activation exerts multifaceted effects on neurological and immune pathways. In the CNS, CB1R couples to Gαi/o proteins, inhibiting adenylyl cyclase and reducing cAMP production. This suppresses presynaptic calcium influx while activating inwardly rectifying potassium channels, ultimately dampening neuronal excitability and synaptic transmission [2] [9]. In epilepsy models, thalamocortical hyperexcitability underlies absence seizures characterized by spike-and-wave discharges (SWDs). Here, CB1R modulates excitatory/inhibitory balance in cortical layers 5/6 and thalamic nuclei, positioning it as a target for seizure control [2] [6].
Beyond neurology, CB1R is expressed in peripheral immune cells (e.g., macrophages and microglia), though at lower densities than CB2R. Its activation regulates cytokine release (e.g., reduced TNF-α and IL-6) and immune cell migration, implicating it in neuroinflammatory disorders [9]. Genetic studies reveal CB1R polymorphisms linked to altered receptor density and disease susceptibility, such as the CNR1 gene variant rs2023239, associated with enhanced CB1R activity in epilepsy [9].
Orthosteric CB1R agonists (e.g., THC) induce psychoactive effects and receptor desensitization, limiting clinical utility [2]. Allosteric modulators offer a refined approach: they bind topographically distinct sites to fine-tune receptor activity without intrinsic activation. Positive allosteric modulators (PAMs) enhance endocannabinoid efficacy, while ago-PAMs combine PAM activity with allosteric agonist effects [2] [5] [10]. Key advantages include:
GAT593 exemplifies this class, showing promise in preclinical epilepsy models. In Genetic Absence Epilepsy Rats from Strasbourg (GAERS), systemic GAT593 (10 mg/kg) reduced SWD duration by 34% via CB1R-dependent thalamocortical modulation [2] [3] [6].
Table 2: Properties of Select CB1R Allosteric Modulators
Compound | Chemical Features | Potency vs. GAT211 | Functional Activity | Key Therapeutic Effects |
---|---|---|---|---|
GAT593 | Tri-fluorinated 2-phenylindole derivative | 10-fold increase | Ago-PAM (Gαi/o-biased) | 34% reduction in SWDs (epilepsy) |
GAT591 | Structural analog of GAT593 | 10-fold increase | Ago-PAM (Gαi/o-biased) | 36% reduction in SWDs (epilepsy) |
GAT229 | (S)-enantiomer of racemic GAT211 | Baseline | Pure PAM | Modest SWD reduction |
GAT1667 | R-enantiomer of GAT593 | >10-fold increase | Ago-PAM | Enhanced in vivo efficacy |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0